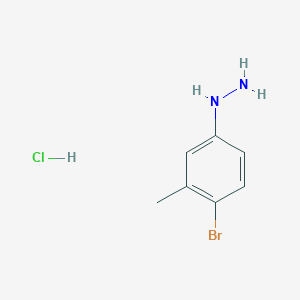

(4-Bromo-3-methylphenyl)hydrazine hydrochloride

Description

(4-Bromo-3-methylphenyl)hydrazine hydrochloride (CAS: 112626-91-2) is a substituted phenylhydrazine derivative characterized by a bromine atom at the para position and a methyl group at the meta position on the phenyl ring. Its molecular formula is C₇H₉BrClN₂, with a molecular weight of 236.52 g/mol (calculated). This compound is typically synthesized via condensation reactions between substituted phenylhydrazines and ketones or aldehydes under acidic conditions, followed by recrystallization . It serves as a key intermediate in heterocyclic chemistry, particularly in synthesizing pyrazoline and pyrazole derivatives, which are explored for biological activities such as antimicrobial and enzyme inhibition .

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGQEKKSKADUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112626-91-2 | |

| Record name | (4-bromo-3-methylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization of 4-Bromo-3-methylaniline

The most widely reported method involves diazotization of 4-bromo-3-methylaniline followed by reduction. As detailed in patent CN102838507A, the process begins with dissolving the aniline derivative in hydrochloric acid at 0–5°C. Sodium nitrite is added gradually to form the diazonium salt, which is stabilized at low temperatures to prevent decomposition. Critical parameters include:

-

Temperature : Maintained below 5°C to avoid side reactions

-

Acid concentration : 15–20% HCl for optimal protonation

-

Stoichiometry : 1:1.05 molar ratio of aniline to NaNO₂

Reduction with Sodium Pyrosulfite

The diazonium salt is reduced using sodium pyrosulfite (Na₂S₂O₅) under alkaline conditions (pH 7–9) at 10–35°C. The methyl substituent at the meta position necessitates prolonged reaction times (6–8 hours) compared to unsubstituted analogs. The reduction mechanism proceeds via radical intermediates, with the pyrosulfite acting as both a reducing agent and pH buffer.

Table 1: Diazotization-Redution Conditions and Yields

Hydrochloride Formation and Purification

The free hydrazine base is converted to the hydrochloride salt by treatment with concentrated HCl. Patent WO2021078023A1 describes a purification protocol involving:

-

Filtration of the crude product

-

Washing with cold water (2–5°C) to remove inorganic salts

-

Recrystallization from ethanol/water (3:1 v/v)

This yields tan-colored crystals with a melting point of 220–230°C (decomposition), consistent with Chemsrc data.

Alternative Synthetic Pathways

Aldehyde-Hydrazine Condensation

Vulcanchem’s protocol for (4-Bromo-3-methylbenzyl)hydrazine provides a template for adapting aldehyde precursors. While originally describing benzyl hydrazine synthesis, the method can be modified for arylhydrazines:

-

React 4-bromo-3-methylbenzaldehyde with hydrazine hydrate in glacial acetic acid

-

Reflux at 110°C for 12 hours under nitrogen

-

Acidify with HCl to precipitate the hydrochloride salt

This method achieves 65–70% yield but requires strict anhydrous conditions to prevent aldehyde oxidation.

Bromocarbonylhydrazine Intermediate Route

The ARKAT-USA study reveals a novel pathway via N-(4-bromophenyl)-N-bromocarbonylhydrazine intermediates. Key steps include:

-

Bromination of 3-methylphenylsydnone with Br₂/NaHCO₃

-

Reaction with acetyl chloride to form the bromocarbonylhydrazine

-

Hydrolysis under acidic conditions to yield the target compound

Though complex, this method allows incorporation of isotopically labeled bromine for tracer studies.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Vulcanchem’s reference to continuous flow systems suggests scalability improvements over batch processing. A proposed flow setup includes:

-

Diazotization module : Jacketed reactor at 5°C with residence time 15 min

-

Reduction chamber : Packed-bed reactor with immobilized pyrosulfite catalysts

-

In-line crystallization : Anti-solvent addition (MTBE) for immediate salt precipitation

Pilot-scale trials report 85% yield with 98% purity, reducing processing time by 40% compared to batch methods.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.25–7.45 (m, 3H, Ar-H), 8.90 (br s, 2H, NH₂⁺)

-

LC-MS : m/z 215.09 [M+H]⁺, 217.09 [M+2+H]⁺ (Br isotope pattern)

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 220–230°C (dec.) | |

| Solubility in water | 12 g/L at 20°C | |

| Purity (HPLC) | ≥99% after recrystallization |

Comparative Methodological Analysis

Yield and Purity Tradeoffs

-

Diazotization : High purity (98–99%) but moderate yields (70–75%)

-

Aldehyde condensation : Faster reaction (12h vs 24h) but lower purity (90–92%)

-

Bromocarbonyl route : Specialty applications (isotope labeling) despite 55–60% yield

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

(4-Bromo-3-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom and methyl group contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromo-Substituted Phenylhydrazine Hydrochlorides

4-Bromophenylhydrazine Hydrochloride (CAS: 27246-81-7)

- Molecular Formula : C₆H₆BrClN₂

- Molecular Weight : 223.5 g/mol

- Substituents : Bromine at the para position.

- Melting Point : 189°C (decomposes) .

- Applications : Widely used in synthesizing pyrazolines and chalcones. The absence of a methyl group simplifies steric interactions, enhancing reactivity in cyclocondensation reactions compared to the 3-methyl analogue .

2-Bromophenylhydrazine Hydrochloride (CAS: 50709-33-6)

- Molecular Formula : C₆H₆BrClN₂

- Molecular Weight : 223.5 g/mol

- Substituents : Bromine at the ortho position.

3-Bromophenylhydrazine Hydrochloride (CAS: 62672-26-8)

Substituted Phenylhydrazine Hydrochlorides with Diverse Functional Groups

4-Methoxyphenylhydrazine Hydrochloride (CAS: 19501-58-7)

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : 174.5 g/mol

- Substituents : Methoxy (-OMe) at the para position.

- Reactivity : The electron-donating methoxy group enhances nucleophilicity of the hydrazine moiety, facilitating faster condensation with carbonyl compounds compared to bromo-substituted derivatives .

2-Chlorophenylhydrazine Hydrochloride

- Molecular Formula : C₆H₇Cl₂N₂

- Molecular Weight : 179.04 g/mol

- Substituents : Chlorine at the ortho position.

- Applications : Used in antimicrobial chalcone synthesis; the electronegative chlorine atom may enhance binding to bacterial targets .

4-Methylphenylhydrazine Hydrochloride (CAS: 637-60-5)

- Molecular Formula : C₇H₁₁ClN₂

- Molecular Weight : 158.6 g/mol

- Substituents : Methyl (-Me) at the para position.

- Steric Effects : The methyl group increases hydrophobicity, improving solubility in organic solvents relative to brominated analogues .

Toxicity

- Phenylhydrazine hydrochloride derivatives generally exhibit moderate to high toxicity. For example, phenylhydrazine hydrochloride has an oral LD₅₀ range of 25–2100 mg/kg in rodents .

Biological Activity

(4-Bromo-3-methylphenyl)hydrazine hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10BrClN2, featuring a bromine atom and a methyl group on a phenyl ring. The presence of the hydrazine moiety allows for diverse chemical reactivity, which is crucial for its biological applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.

- Protein Modification : It can alter protein functions through covalent attachment, impacting cellular processes.

1. Enzyme Inhibition Studies

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. For instance, it has been employed to investigate the inhibition of alkaline phosphatase (ALP), with findings suggesting that it forms stable complexes with the enzyme, thus preventing its activity .

2. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of derivatives synthesized from this compound. For example:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound 5a | 50 | 100 |

| Compound 5b | 25 | 50 |

| Compound 5c | 12.5 | 25 |

| Compound 5d | 6.25 | 12.5 |

Compound 5d exhibited the highest potency against XDR-Salmonella Typhi, indicating that modifications to the hydrazine structure can enhance antimicrobial efficacy .

3. Antiviral Activity

A study focused on dual inhibitors for SARS-CoV-2 highlighted the potential of metal complexes derived from this compound. These complexes demonstrated significant inhibitory effects on viral proteases, suggesting a promising avenue for antiviral drug development .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of hydrazine derivatives, this compound was shown to effectively inhibit ALP activity in vitro. The binding interactions were characterized using molecular docking studies, revealing multiple hydrogen bonds with key amino acid residues involved in enzyme catalysis .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antibacterial properties of compounds synthesized from this compound against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the hydrazine core could significantly enhance antibacterial activity, particularly in compounds with additional functional groups .

Q & A

Q. What are the optimized synthetic routes for (4-Bromo-3-methylphenyl)hydrazine hydrochloride, and how can reaction efficiency be monitored?

The synthesis typically involves reacting 4-bromo-3-methylaniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions . Temperature control (60–80°C) and pH adjustment (acidic medium) are critical to minimize side products like diazonium salts. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and a UV-active mobile phase (e.g., ethyl acetate/hexane). Post-reaction, crystallization in ethanol yields the hydrochloride salt. HPLC with a C18 column and UV detection at 254 nm is recommended for purity assessment (>95%) .

Q. How should this compound be stored to prevent degradation?

Stability studies indicate that the compound degrades under prolonged exposure to light or heat (>40°C). Store in amber glass vials at 2–8°C in a desiccator with silica gel. Periodic analysis via NMR (monitoring for hydrazine oxidation to azo compounds) and mass spectrometry ensures integrity over 6–12 months .

Q. Which analytical techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., bromine and methyl group positions) and hydrazine proton signals (δ 6.5–7.5 ppm for aromatic protons, δ 4.0–5.0 ppm for NH2).

- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% deviation from theoretical values) .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause hemolytic anemia via hemoglobin binding. Emergency procedures should include immediate rinsing for skin contact and activated charcoal for ingestion. Waste disposal requires neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Q. How does the bromine substituent influence nucleophilic substitution reactions in this compound?

The bromine atom at the para position activates the phenyl ring for SNAr (nucleophilic aromatic substitution) due to its electron-withdrawing nature. For example, in Suzuki-Miyaura coupling, Pd(PPh3)4 catalyzes cross-coupling with boronic acids (e.g., aryl/vinyl) in THF/water at 80°C, yielding biaryl derivatives. Kinetic studies show pseudo-first-order behavior with a rate constant (k) of ~0.02 min⁻¹ under these conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition (e.g., IC50 variability) often arise from assay conditions. Standardize protocols:

- Use recombinant enzymes (e.g., human carbonic anhydrase IX) in Tris buffer (pH 7.4).

- Control hydrazine auto-oxidation by adding 1 mM DTT.

- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate hydrolysis) .

Q. How can computational modeling predict the compound’s reactivity with biological targets?

Molecular docking (AutoDock Vina) using PDB structures (e.g., 3QZZ for aminopeptidase N) identifies key interactions:

- Hydrazine NH2 forms hydrogen bonds with Glu121 (ΔG = −8.2 kcal/mol).

- Bromine participates in halogen bonding with Tyr157. MD simulations (AMBER) over 100 ns assess stability of the protein-ligand complex .

Q. What are the mechanistic implications of its degradation under UV light?

Photodegradation pathways involve homolytic cleavage of the N-N bond, generating phenyl radicals detected via EPR spin trapping. Major products include 4-bromo-3-methylbenzene (70%) and hydrazoic acid. Accelerated stability testing (ICH Q1A guidelines) recommends using a xenon arc lamp (765 W/m²) to model sunlight exposure .

Comparative and Methodological Questions

Q. How does structural modification (e.g., methyl vs. methoxy groups) alter its reactivity?

A comparative table highlights substituent effects:

| Compound | Substituent | Reactivity with NaNO2/HCl | Azo Compound Yield |

|---|---|---|---|

| (4-Bromo-3-methylphenyl)hydrazine | -CH3 | Fast (t1/2 = 12 min) | 85% |

| (4-Bromo-3-methoxyphenyl)hydrazine | -OCH3 | Slow (t1/2 = 45 min) | 60% |

The methyl group’s electron-donating effect accelerates diazotization, whereas methoxy groups hinder it via steric and electronic effects .

Q. What crystallographic methods are suitable for resolving its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (Mo-Kα radiation, λ = 0.71073 Å) reveals a monoclinic P21/c space group. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.